2-Fluorooxirane
CAS No.: 64515-39-5
Cat. No.: VC19410420
Molecular Formula: C2H3FO
Molecular Weight: 62.04 g/mol
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Specification
CAS No. | 64515-39-5 |
---|---|
Molecular Formula | C2H3FO |
Molecular Weight | 62.04 g/mol |
IUPAC Name | 2-fluorooxirane |
Standard InChI | InChI=1S/C2H3FO/c3-2-1-4-2/h2H,1H2 |
Standard InChI Key | NRSWGNXBEVDTNI-UHFFFAOYSA-N |
Canonical SMILES | C1C(O1)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of 2-fluorooxirane consists of an oxygen-containing epoxide ring (oxirane) with a fluorine atom attached to the second carbon (Figure 1). The IUPAC name, 2-fluorooxirane, reflects this substitution pattern . Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₂H₃FO | |
Molecular Weight | 62.04 g/mol | |
InChI Key | NRSWGNXBEVDTNI-UHFFFAOYSA-N | |
SMILES | C1C(O1)F |
The fluorine atom’s electronegativity induces polarization in the C–F bond, influencing the compound’s reactivity, particularly in ring-opening reactions.
Synthesis and Chemical Reactivity
Synthetic Routes
2-Fluorooxirane is typically synthesized via epoxidation of fluoroolefins or fluorination of preformed epoxides. A notable method involves the reaction of fluoroethylene oxide precursors under controlled conditions, though detailed protocols are sparingly documented in public databases . Related compounds, such as 2-(4-fluorophenyl)oxirane (CAS 18511-62-1), are synthesized through epoxidation of substituted styrenes using peracids, suggesting analogous pathways for 2-fluorooxirane .
Ring-Opening Reactions
The strained oxirane ring undergoes regioselective ring-opening with nucleophiles. For example, primary amines attack the less substituted carbon, yielding fluorinated amino alcohols . This reactivity parallels that of non-fluorinated epoxides but with enhanced leaving-group ability due to fluorine’s inductive effect.
Applications in Industrial and Analytical Chemistry
Chiral Resolution Reagents
Recent Advances and Future Directions
Recent updates to PubChem (as of April 2025) highlight 2-fluorooxirane’s inclusion in PFAS research initiatives . Patent filings for fluorinated oxiranes as eco-friendly refrigerants (e.g., WO2012134860A1) underscore the demand for low-impact fluorochemicals . Future studies should prioritize kinetic analyses of ring-opening reactions and environmental fate assessments.
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